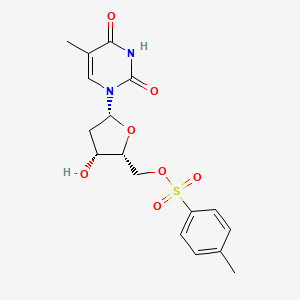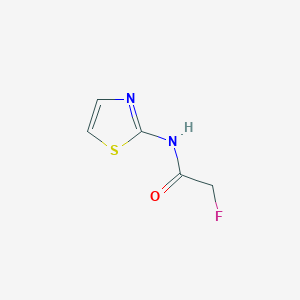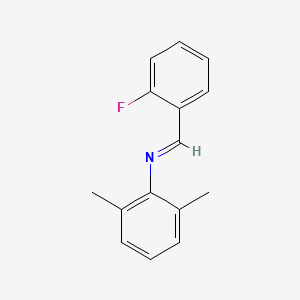![molecular formula C11H20N2O5 B13405698 N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
N-[N-Boc-D-alaninyl]-D-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[N-Boc-D-alaninyl]-D-alanine: is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the D-alanine moiety. This compound is often used in peptide synthesis and serves as an intermediate in the preparation of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[N-Boc-D-alaninyl]-D-alanine typically involves the protection of the amino group of D-alanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting N-Boc-D-alanine is then coupled with another molecule of D-alanine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-[N-Boc-D-alaninyl]-D-alanine can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: The compound can be further coupled with other amino acids or peptides using coupling agents like DCC or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), dichloromethane.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), HATU, triethylamine.
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed:
Deprotection: D-alanine.
Coupling: Peptides or longer amino acid chains.
Hydrolysis: Free amino acids.
Aplicaciones Científicas De Investigación
N-[N-Boc-D-alaninyl]-D-alanine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a building block in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-[N-Boc-D-alaninyl]-D-alanine is primarily related to its role as a protected amino acid derivative. The Boc protecting group prevents unwanted reactions at the amino group during peptide synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or molecules being synthesized .
Comparación Con Compuestos Similares
N-Boc-L-alanine: Similar in structure but with the L-alanine moiety instead of D-alanine.
N-Fmoc-D-alanine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
N-Cbz-D-alanine: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Uniqueness: N-[N-Boc-D-alaninyl]-D-alanine is unique due to the presence of the Boc protecting group and the D-alanine moiety. The Boc group provides stability under basic conditions, making it suitable for use in various synthetic applications. The D-alanine moiety imparts specific stereochemical properties that are important in the synthesis of certain peptides and biologically active molecules .
Propiedades
Fórmula molecular |
C11H20N2O5 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-6(8(14)12-7(2)9(15)16)13-10(17)18-11(3,4)5/h6-7H,1-5H3,(H,12,14)(H,13,17)(H,15,16)/t6-,7-/m1/s1 |
Clave InChI |
BZNDDHWTEVCBAD-RNFRBKRXSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13405632.png)
![[(2R,3R,4R)-2-(3,4-Dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-chroman-8-yl]-5,7-dihydroxy-chroman-3-yl]3,4,5-trihydroxybenzoate](/img/structure/B13405646.png)



![(8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13405661.png)
![[(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate](/img/structure/B13405669.png)




![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)
